molecular formula C14H13NO4S B6247977 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine CAS No. 908146-80-5

2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine

Cat. No. B6247977
CAS RN: 908146-80-5
M. Wt: 291.3
InChI Key:
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Description

2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine (MBSO) is a novel synthetic compound that has recently been studied for its potential applications in the fields of science and technology. MBSO is a heterocyclic compound that is composed of sulfur, oxygen, nitrogen and carbon atoms and is considered to be an effective synthetic intermediate for a variety of organic transformations. MBSO has been used in the synthesis of a variety of compounds and has been studied for its potential applications in chemical and biological research.

Scientific Research Applications

2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine has been studied for a variety of scientific and technological applications. For example, it has been used as an intermediate for the synthesis of novel heterocyclic compounds, such as tetrahydroquinolines and piperidines. It has also been used in the synthesis of biologically active compounds, such as antifungal agents, and has been studied for its potential applications in the treatment of cancer. In addition, it has been used in the synthesis of polymers and has been studied for its potential applications in the production of materials with improved physical and chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine is not yet fully understood. However, it is believed that 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine acts as a catalyst in the formation of new chemical bonds, leading to the formation of novel compounds. It is also believed that 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine may act as a hydrogen atom donor, leading to the formation of new molecules. The exact mechanism of action of 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine are still being studied. However, it is believed that 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine may have potential applications in the treatment of a variety of diseases, including cancer. In addition, it has been suggested that 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine may have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease, as well as in the development of new drugs.

Advantages and Limitations for Lab Experiments

2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is stable and can be stored for long periods of time without significant degradation. However, it is important to note that 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine is a highly reactive compound and should be handled with care. In addition, it should be stored in a cool, dry place and should not be exposed to light or air.

Future Directions

The potential applications of 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine are still being explored. In the future, it is likely that 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine will be studied for its potential use in the synthesis of novel compounds, as well as its potential applications in the treatment of a variety of diseases. In addition, it is possible that 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine may be used in the development of new materials with improved physical and chemical properties. Finally, it is possible that 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine may be used in the development of new drugs and pharmaceuticals.

Synthesis Methods

2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine can be synthesized through a variety of methods, with the most common method being the reaction of 4-methoxybenzenesulfonyl chloride with 3-phenyloxaziridine. This reaction is typically carried out in a solvent such as chloroform, with a catalytic amount of potassium carbonate or potassium hydroxide. The reaction produces a mixture of the desired product, 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine, and by-products, which can be separated through column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine can be achieved through the oxidation of 2-(4-methoxyphenylsulfonyl)aniline with m-chloroperbenzoic acid (MCPBA) to form the corresponding oxaziridine intermediate, which can then be reacted with benzene in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "2-(4-methoxyphenylsulfonyl)aniline", "m-chloroperbenzoic acid", "benzene", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Oxidation of 2-(4-methoxyphenylsulfonyl)aniline with m-chloroperbenzoic acid (MCPBA) to form the corresponding oxaziridine intermediate.", "Step 2: Reaction of the oxaziridine intermediate with benzene in the presence of a Lewis acid catalyst to yield 2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine." ] }

CAS RN

908146-80-5

Product Name

2-(4-methoxybenzenesulfonyl)-3-phenyloxaziridine

Molecular Formula

C14H13NO4S

Molecular Weight

291.3

Purity

95

Origin of Product

United States

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